molecular formula C16H18ClNO3S B2783122 N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-phenylmethanesulfonamide CAS No. 1788783-72-1

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-phenylmethanesulfonamide

Cat. No. B2783122
CAS RN: 1788783-72-1
M. Wt: 339.83
InChI Key: RSAYMXUNZACWSX-UHFFFAOYSA-N
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Description

N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-phenylmethanesulfonamide, also known as CP-690,550, is a chemical compound that belongs to the family of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway, which is involved in regulating the immune system. CP-690,550 is a potent and selective inhibitor of JAK3, which is primarily expressed in immune cells.

Scientific Research Applications

Synthesis Approaches

New Synthetic Methods :

  • A novel approach for synthesizing phenylmethanesulfonamide derivatives utilizes N,N-dichlorophenylmethanesulfonamide and trichloroethylene, showcasing the high reactivity of the resulting product in alkylation reactions (Yu. A. Aizina et al., 2012).
  • Studies on the development of chemoselective N-acylation reagents have led to the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, demonstrating good chemoselectivity in N-acylation reactions (K. Kondo et al., 2000).

Catalysis and Material Science

Catalysis Applications :

  • Rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes offers a highly diastereoselective and enantioselective method for synthesizing functionalized cyclopropanes, revealing key factors controlling enantioselectivity (H. Davies et al., 1996).

Material Science Innovations :

  • The synthesis and characterization of transition-metal cyclophanes, containing rhenium tricarbonyl chloro corners and bridging diimine edges, demonstrate potential applications in host-guest chemistry and as sensing elements in nanoporous materials (R. Slone et al., 1998).

Fungicidal and Antiviral Activities

Biological Activities :

  • The synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides and their evaluation on fungicidal activity against Botrytis cinerea have identified compounds with higher efficacy than commercial fungicides, showcasing the potential of sulfonamide derivatives in agricultural applications (Xinghai Li et al., 2013).
  • Synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid demonstrated certain anti-tobacco mosaic virus activities, indicating the potential of these compounds in antiviral applications (Zhuo Chen et al., 2010).

properties

IUPAC Name

N-[2-(2-chlorophenyl)-2-methoxyethyl]-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-21-16(14-9-5-6-10-15(14)17)11-18-22(19,20)12-13-7-3-2-4-8-13/h2-10,16,18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSAYMXUNZACWSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)CC1=CC=CC=C1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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